molecular formula C6H4Cl2N2O B594650 2,5-Dichloroisonicotinamide CAS No. 1221791-56-5

2,5-Dichloroisonicotinamide

Cat. No.: B594650
CAS No.: 1221791-56-5
M. Wt: 191.011
InChI Key: NSBRJOGTPZIJSE-UHFFFAOYSA-N
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Preparation Methods

2,5-Dichloroisonicotinamide can be synthesized by reacting 2,5-dichloropyridine with ammonia water . The specific synthesis method may need to be optimized based on experimental conditions and requirements . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

2,5-Dichloroisonicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dichloroisonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential anti-tumor properties and effects on cellular processes.

    Medicine: Explored as a potential therapeutic agent for various diseases, particularly cancer.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2,5-Dichloroisonicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. In the context of its anti-tumor properties, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Detailed studies are required to fully elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

2,5-Dichloroisonicotinamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,5-dichloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBRJOGTPZIJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678878
Record name 2,5-Dichloropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-56-5
Record name 2,5-Dichloro-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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